

# RS102895 stability in DMSO and other solvents.

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## Compound of Interest

Compound Name: RS102895

Cat. No.: B15602449

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## RS102895 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the CCR2 antagonist, **RS102895**, in DMSO and other solvents.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **RS102895**?

A1: For optimal stability, **RS102895** should be stored under the following conditions:

- Solid Form: As a powder, **RS102895** is stable for up to 3 years when stored at -20°C.
- In Solvent: Once dissolved, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.

Q2: How soluble is **RS102895** in common laboratory solvents?

A2: **RS102895** exhibits good solubility in DMSO. It is also soluble in ethanol. For in vivo experiments, it can be prepared in solvent mixtures.

Q3: What factors can negatively impact the stability of **RS102895** in a DMSO stock solution?

A3: Several factors can affect the stability of compounds stored in DMSO, including:

- **Water Content:** DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Increased water content in DMSO can lead to the degradation of susceptible compounds. It is crucial to use anhydrous or freshly opened DMSO for preparing stock solutions.
- **Freeze-Thaw Cycles:** While many compounds are stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions to minimize this stress. One study on a diverse set of compounds found no significant loss after 11 freeze-thaw cycles.
- **Storage Temperature:** Storing DMSO stock solutions at the recommended temperatures of -20°C or -80°C is critical for long-term stability.
- **Light Exposure:** Although not specifically documented for **RS102895**, it is a general good practice to protect solutions from light by using amber vials or by wrapping containers in foil.

Q4: My **RS102895** solution in DMSO appears to have precipitated. What should I do?

A4: If you observe precipitation, it may be due to the solution's concentration exceeding its solubility at a lower temperature. Gentle warming and sonication can often help to redissolve the compound. Ensure the solution is clear before use. For future prevention, consider if the concentration is appropriate for your storage temperature.

Q5: I am seeing unexpected results in my cell-based assay. Could it be related to the stability of **RS102895**?

A5: It is possible. Compound degradation can lead to a decrease in the effective concentration and a loss of activity. It is also important to consider the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.1%.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Loss of compound activity over time.	Degradation of RS102895 in the stock solution.	Prepare a fresh stock solution from solid compound. Verify the stability of your current stock using an analytical method like HPLC or LC-MS.
Precipitation in stock solution upon thawing.	The concentration is too high for the storage temperature.	Warm the solution gently and use sonication to redissolve. If the problem persists, consider preparing a slightly more dilute stock solution.
Inconsistent results between experiments.	Inconsistent final concentration due to precipitation or degradation. Repeated freeze-thaw cycles.	Aliquot stock solutions to ensure a fresh vial is used for each experiment. Ensure complete dissolution before making working solutions.
Cell toxicity observed in assays.	The final concentration of DMSO in the cell culture medium is too high.	Ensure the final DMSO concentration in your assay does not exceed cytotoxic levels (typically <0.1% to <0.5% depending on the cell line).

## Quantitative Data Summary

Table 1: **RS102895** Storage and Stability

Form	Storage Temperature	Duration
Solid (Powder)	-20°C	3 years[1]
In Solvent	-80°C	1 year[1]
In Solvent	-20°C	1 month[1][2]

Table 2: **RS102895** Solubility

Solvent	Concentration	Notes
DMSO	85 mg/mL (199.12 mM)	Use of fresh, moisture-free DMSO is recommended as moisture can reduce solubility. <a href="#">[1]</a>
DMSO	175 mg/mL (448.26 mM)	Requires sonication. Hygroscopic DMSO can significantly impact solubility. <a href="#">[3]</a>
Ethanol	50 mg/mL (128.07 mM)	Requires sonication and warming. <a href="#">[3]</a>
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (6.40 mM)	For in vivo use. <a href="#">[3]</a>
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (6.40 mM)	For in vivo use. <a href="#">[3]</a>

## Experimental Protocols

### Protocol: Assessing the Stability of **RS102895** in DMSO

This protocol provides a general method to determine the stability of **RS102895** in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

- **RS102895** powder
- Anhydrous DMSO
- Amber, tightly sealed vials
- HPLC or LC-MS system
- Appropriate mobile phase and column for analysis

- Quenching solution (e.g., ice-cold acetonitrile)

#### Procedure:

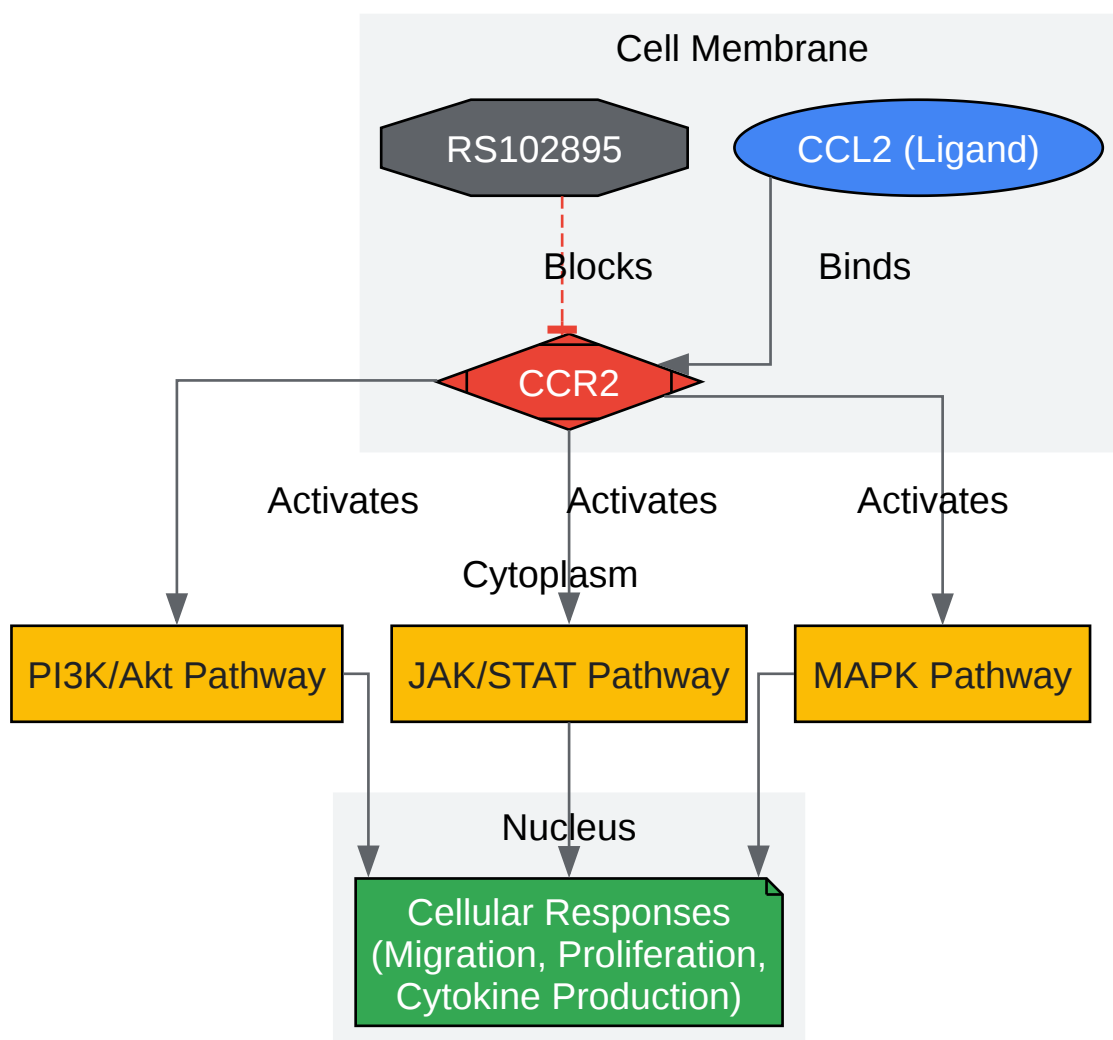
- Preparation of Stock Solution:
  - Accurately weigh a sufficient amount of **RS102895** powder.
  - Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
  - Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.<sup>[4]</sup>
- Storage Conditions:
  - Store the aliquots at various temperatures to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
- Sample Collection (Time Points):
  - Designate specific time points for analysis (e.g., T=0, 24 hours, 1 week, 1 month, 3 months).<sup>[4]</sup>
  - The T=0 sample should be analyzed immediately after preparation to serve as the baseline.<sup>[4]</sup>
- Sample Analysis:
  - At each designated time point, retrieve one aliquot from each storage condition.
  - Allow the vial to equilibrate to room temperature before opening to prevent condensation.
  - Prepare the sample for analysis by diluting it to a suitable concentration with the mobile phase or a compatible solvent.
  - Analyze the concentration and purity of **RS102895** using a validated HPLC or LC-MS method.<sup>[4]</sup>

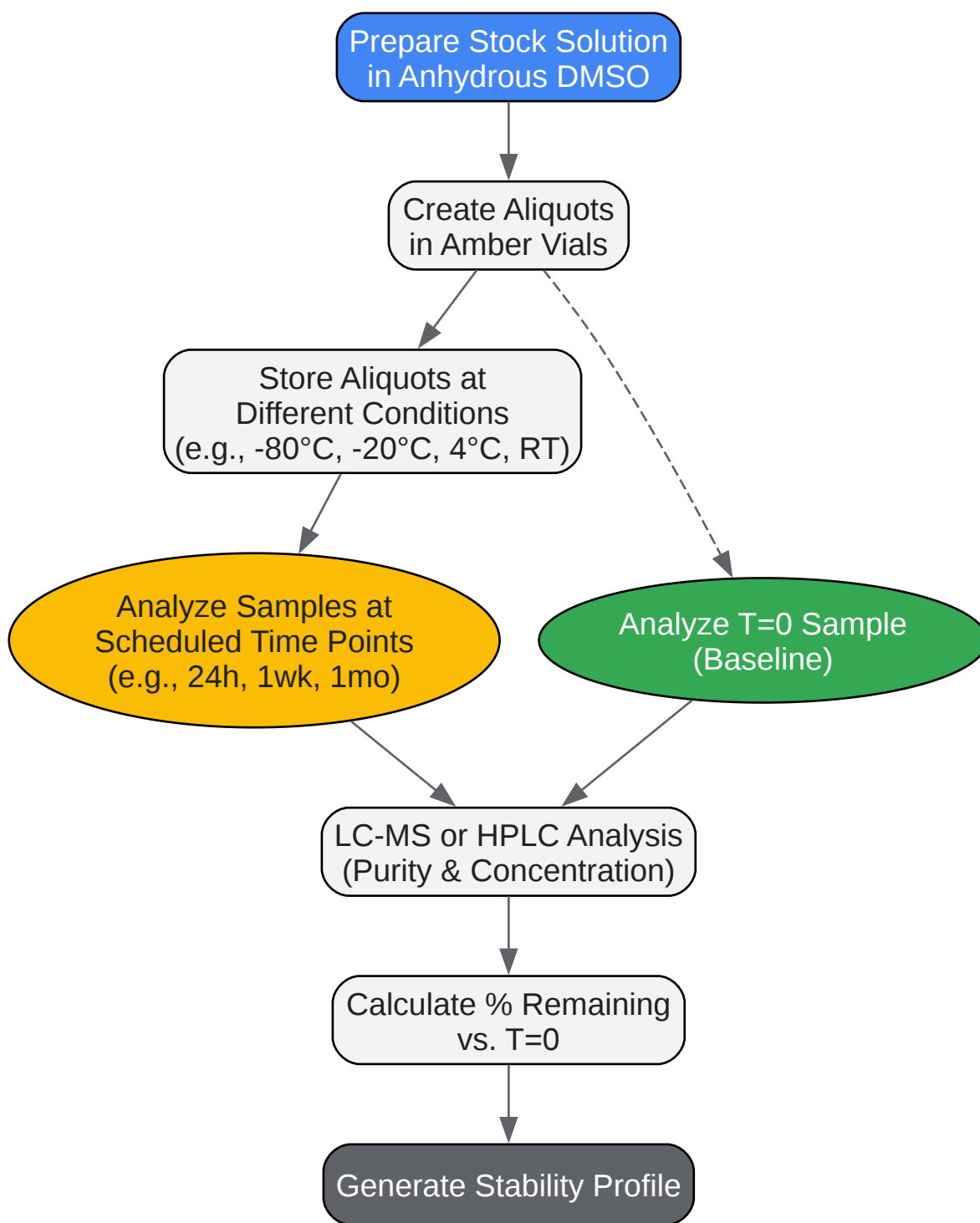
- Data Analysis:
  - Calculate the percentage of **RS102895** remaining at each time point relative to the T=0 sample.
  - Plot the percentage of compound remaining versus time for each storage condition to generate a stability profile.

## Visualizations

### Signaling Pathway

**RS102895** is a potent antagonist of the C-C chemokine receptor 2 (CCR2).<sup>[2][5]</sup> The binding of the chemokine CCL2 (also known as MCP-1) to CCR2 activates several downstream signaling pathways. **RS102895** blocks this interaction.





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